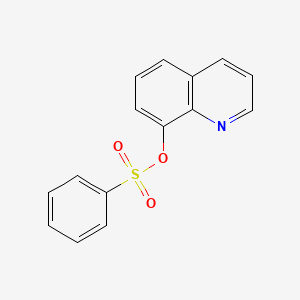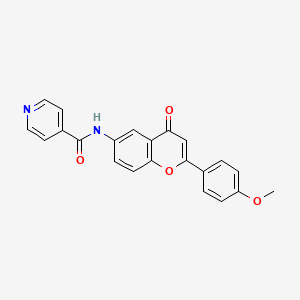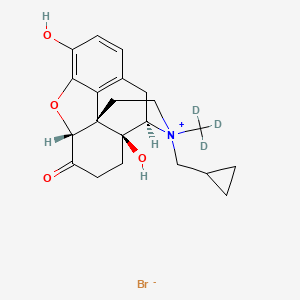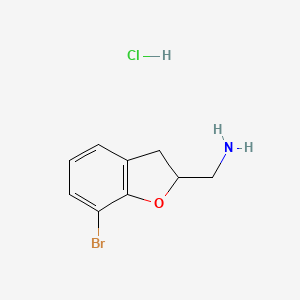
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS number 2303565-52-6. It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride” is C9H11BrClNO. The related compound “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” has a molecular weight of 229.07 .Physical And Chemical Properties Analysis
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride” is a solid at room temperature. The related compound “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be stored in a dry environment at 2-8°C .Applications De Recherche Scientifique
Molecular Docking, Antimicrobial, and Anticancer Studies
Research by Preethi et al. (2021) discussed the synthesis of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde. These compounds exhibited significant antibacterial and anticancer activities, particularly against HeLa and MCF7 cancer cell lines.
Studies on Hallucinogenic Phenethylamines
Nichols et al. (1991) Nichols et al. (1991) synthesized 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. They found these compounds to have comparable activity to their more flexible counterparts in drug discrimination assays in rats and displacement of radioligands from 5-HT2 receptors.
Hallucinogens Modeling and Binding Conformations
Monte et al. (1996) Monte et al. (1996) conducted a study on tetrahydrobenzodifuran functionalities as conformationally restricted bioisosteres for prototypical hallucinogenic phenylalkylamines. They found that dihydrofuranyl compounds with hydrophobic substituents had activities that matched or surpassed their flexible parent compounds in both in vitro and in vivo assays.
Cytotoxicity Testing of Benzofuran Compounds
In the study by Công et al. (2020), a range of 2-aroyl-5-bromobenzo[b]furan-3-ol compounds were synthesized and tested for their in vitro cytotoxicity against various human cancer cell lines. Several compounds showed promising inhibitory abilities, particularly on Hep-G2 cells.
Characterization and Synthesis of Brominated Compounds
Studies such as those by Polo et al. (2019) and Jasouri et al. (2010) focus on the synthesis and characterization of brominated compounds, exploring their potential applications in various fields.
Synthesis and Evaluation of Novel Compounds
Research by Rao et al. (2013) synthesized novel compounds, including azetidine derivatives, and evaluated their antibacterial and antifungal activities.
Safety and Hazards
The safety data sheet for “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” suggests that it may be harmful if inhaled, causes skin and eye irritation, and may cause respiratory irritation . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Orientations Futures
Benzofuran and its derivatives, including “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine hydrochloride”, have been identified as promising scaffolds for the development of new therapeutic agents . They have a wide range of biological and pharmacological applications, and there is considerable interest in discovering new drugs based on these structures .
Propriétés
IUPAC Name |
(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGJOCYSGMUBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)
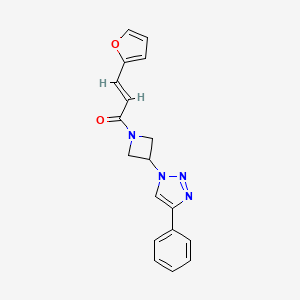
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
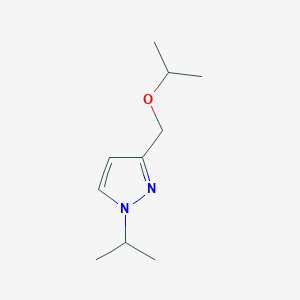
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3000592.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3000596.png)
![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3000597.png)
